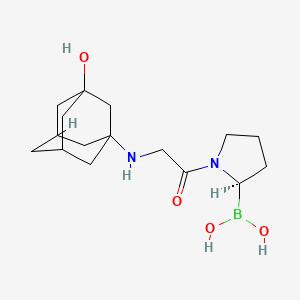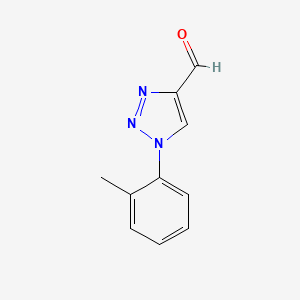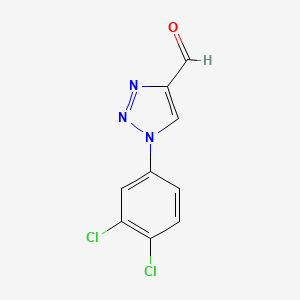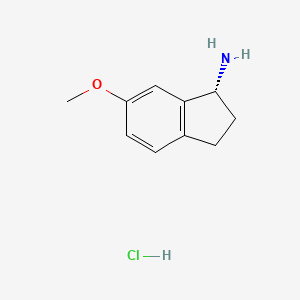
3,3-Bis(trifluoromethyl)pyrrolidine hydrochloride
Overview
Description
3,3-Bis(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is a highly potent and selective inhibitor of the human dopamine transporter (hDAT), which plays a crucial role in regulating the levels of dopamine in the brain.
Scientific Research Applications
Stereoselectivity in Metal Complex Reactions
Research has revealed the synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine, which includes compounds related to 3,3-bis(trifluoromethyl)pyrrolidine hydrochloride. These compounds demonstrate interesting behavior in coordination with metal ions like CuII, with potential applications in the study of metal complexes and their stereochemistry (Bernauer, Chuard, & Stoeckli-Evans, 1993).
Molecular Dynamics and Thermodynamic Properties
A study combining experimental and molecular dynamics approaches focused on pyridinium-based ionic liquids, closely related to 3,3-bis(trifluoromethyl)pyrrolidine hydrochloride. It explored their thermodynamic and transport properties, offering insights into the behavior of these compounds in various states (Cadena et al., 2006).
Dielectric Performance of Polymers
Functional polynorbornenes containing pyrrolidine moiety, related to 3,3-bis(trifluoromethyl)pyrrolidine hydrochloride, show significant promise as dielectric materials. Their synthesis and properties, especially their thermal stability and high dielectric constants, highlight potential applications in electronics, particularly in thin film capacitors (You et al., 2013).
Catalysis and Hydrofunctionalization
A study on bis(imino)pyridine cobalt-catalyzed alkene isomerization-hydroboration utilized pyrrolidine substituents, similar to 3,3-bis(trifluoromethyl)pyrrolidine hydrochloride, demonstrating their effectiveness in catalyzing reactions with high activity and selectivity. This research has potential applications in organic synthesis and catalysis (Obligacion & Chirik, 2013).
Organocatalytic Synthesis
Research on organocatalytic 1,3-dipolar cycloaddition reactions has led to the synthesis of compounds featuring vicinally bis(trifluoromethyl)-substituted pyrrolidine units. This highlights the utility of 3,3-bis(trifluoromethyl)pyrrolidine hydrochloride in synthesizing complex molecular structures with multiple stereogenic centers (Zhu et al., 2019).
properties
IUPAC Name |
3,3-bis(trifluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6N.ClH/c7-5(8,9)4(6(10,11)12)1-2-13-3-4;/h13H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOELUPWFNZWTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(trifluoromethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)






![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)